

In-Depth Technical Guide: 4-Bromo-3-methylpyridine 1-oxide

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Compound of Interest

Compound Name: 4-Bromo-3-methylpyridine 1-oxide

Cat. No.: B158425

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CAS Number: 10168-58-8

This technical guide provides a comprehensive overview of **4-Bromo-3-methylpyridine 1-oxide**, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Properties and Data

4-Bromo-3-methylpyridine 1-oxide is a pyridine N-oxide derivative valued for its utility as a versatile synthetic intermediate. The presence of a bromine atom at the 4-position and a methyl group at the 3-position of the pyridine N-oxide scaffold offers multiple reaction sites for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of **4-Bromo-3-methylpyridine 1-oxide**

Property	Value	Reference
CAS Number	10168-58-8	[1]
Molecular Formula	C ₆ H ₆ BrNO	General Chemical Knowledge
Molecular Weight	188.02 g/mol	General Chemical Knowledge
Boiling Point	341.4°C at 760 mmHg	N/A
Density	1.56 g/cm ³	N/A
Appearance	Off-white to light yellow powder	N/A

Table 2: Spectroscopic Data of Related Compounds

Note: Specific spectroscopic data for **4-Bromo-3-methylpyridine 1-oxide** is not readily available in public literature. The data for closely related compounds is provided for reference.

Compound	¹ H NMR (Solvent)	¹³ C NMR (Solvent)	Key IR Peaks (cm ⁻¹)	Mass Spec (m/z)
4-Methylpyridine N-oxide	δ 8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H) (CDCl ₃)[2]	δ 138.4, 138.0, 126.6, 20.1 (CDCl ₃)[2]	N/A	109.1 (M+)[3]
3-Bromopyridine N-oxide	δ 8.39 (t, 1H), 8.19 (dq, 1H), 7.45 (dq, 1H), 7.21 (dd, 1H) (CDCl ₃)[2]	δ 140.3, 137.7, 128.7, 125.9, 120.2 (CDCl ₃)[2]	N/A	N/A
3-Methylpyridine	N/A	N/A	See reference[4] for spectrum.	93.1 (M+)[5]
3-Bromopyridine	N/A	N/A	See reference[6] for spectrum.	N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-3-methylpyridine 1-oxide** is not widely published, a general and plausible synthetic route can be inferred from standard organic chemistry procedures. The synthesis would likely involve two main steps: the bromination of 3-methylpyridine followed by N-oxidation, or the N-oxidation of 3-methylpyridine followed by bromination. A more common approach in pyridine chemistry is N-oxidation followed by electrophilic substitution, as the N-oxide group can activate the 4-position for halogenation.

General N-Oxidation of Pyridine Derivatives

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid.

Experimental Protocol: General N-Oxidation

- To a solution of the substituted pyridine in a suitable solvent (e.g., glacial acetic acid), add hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (typically 0-10 °C).^[7]
- After the addition is complete, the reaction mixture is typically heated (e.g., 70-80 °C) for several hours to drive the reaction to completion.^[7]
- The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, the excess peroxide is carefully quenched, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically by crystallization or column chromatography.^[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of **4-Bromo-3-methylpyridine 1-oxide** makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds.^[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

- In a reaction vessel, combine **4-Bromo-3-methylpyridine 1-oxide** (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[\[9\]](#)
- The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).[\[9\]](#)
- A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added via syringe.[\[9\]](#)
- The reaction mixture is heated (typically 80-120 °C) with vigorous stirring for a period of time determined by reaction monitoring (e.g., TLC, LC-MS).[\[9\]](#)
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[\[9\]](#)
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography.[\[10\]](#)

Applications in Drug Discovery and Development

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds. While direct applications of **4-Bromo-3-methylpyridine 1-oxide** are not extensively documented, its isomeric precursor, 3-bromo-4-methylpyridine, is a known building block for the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABA-A receptor.[\[11\]](#) This suggests that **4-Bromo-3-methylpyridine 1-oxide** could serve as a valuable starting material for the synthesis of novel analogs targeting these and other biological pathways.

Potential in the Synthesis of PDE4 Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

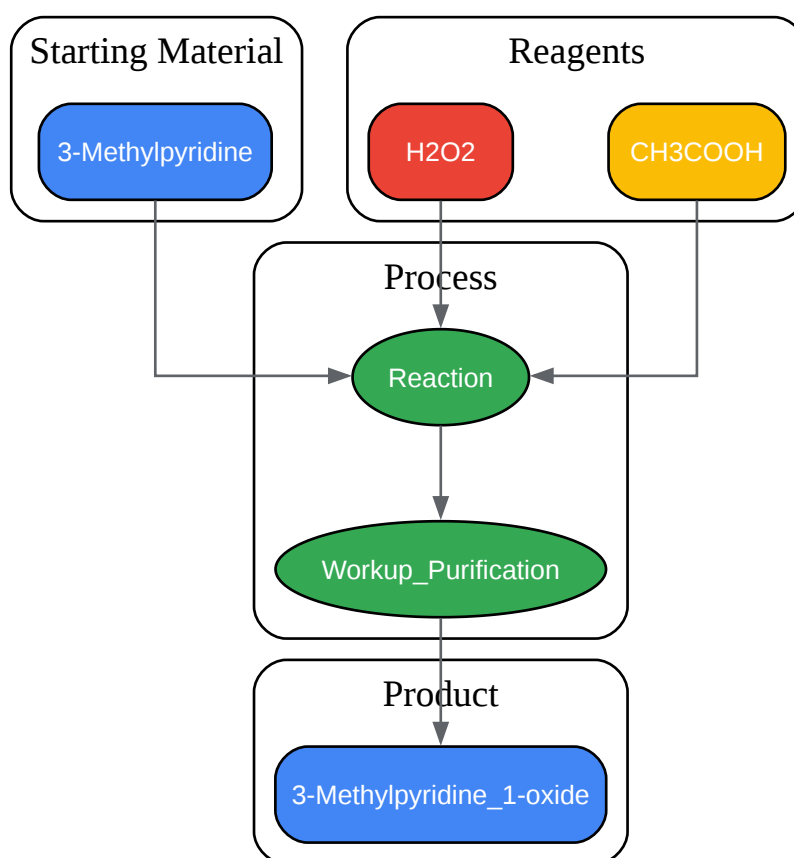
[12] The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic systems where a substituted pyridine ring is a common feature.

Potential in the Synthesis of GABA-A Receptor Ligands

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many anxiolytic, sedative, and anticonvulsant drugs.[13] The development of novel GABA-A receptor ligands with improved subtype selectivity is an active area of research.

Mandatory Visualizations

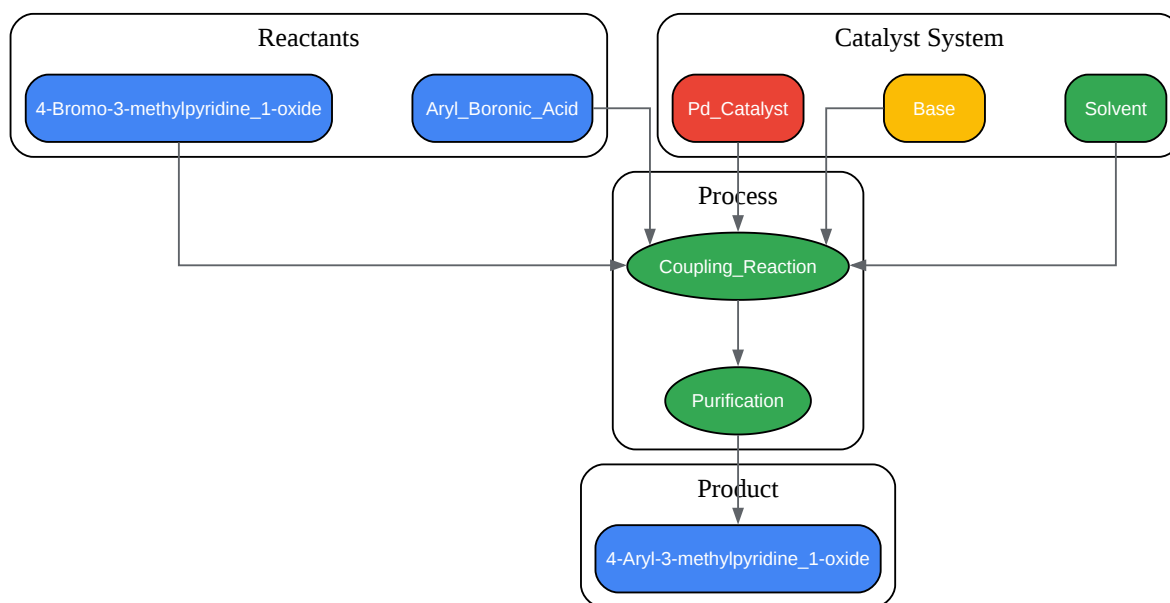
Synthetic Workflow: N-Oxidation of a Substituted Pyridine



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Caption: General workflow for the N-oxidation of 3-methylpyridine.

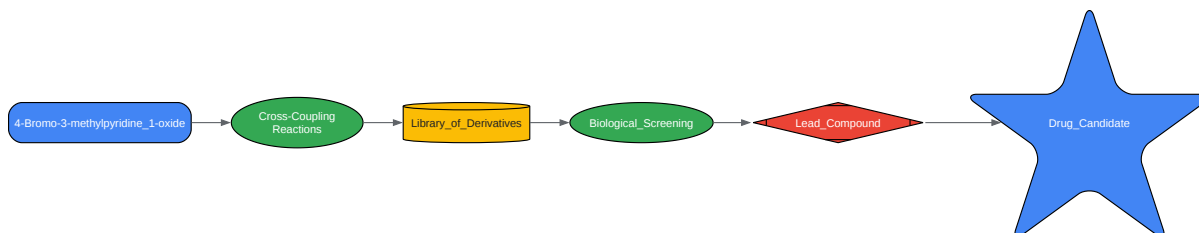
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Potential Drug Discovery Pathway



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Caption: A logical pathway from a starting material to a drug candidate.

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